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Compound of Interest

Compound Name: Methyl isoeugenol

Cat. No.: B1219684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Methyl isoeugenol (CAS No. 93-16-3) is a naturally occurring substance found in various

essential oils and is also used as a flavoring and fragrance agent. This technical guide provides

a comprehensive overview of its toxicological profile, intended for professionals in research,

drug development, and related scientific fields. The document summarizes key findings on

acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and

developmental toxicity. Detailed experimental protocols for pivotal studies are described, and

metabolic pathways are visualized to provide a deeper understanding of its mechanism of

toxicity. All quantitative data are presented in structured tables for ease of comparison and

analysis.

Acute Toxicity
Methyl isoeugenol exhibits low to moderate acute toxicity depending on the route of

administration. The following table summarizes the median lethal dose (LD50) values from

various studies.

Table 1: Acute Toxicity of Methyl Isoeugenol
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Species
Route of
Administration

LD50 Value Reference

Rat Oral 2500 mg/kg

[Food and Cosmetics

Toxicology, 1975.[1]](-

-INVALID-LINK--)

Rabbit Dermal > 5000 mg/kg

[Food and Cosmetics

Toxicology, 1975.[1]](-

-INVALID-LINK--)

Mouse Intravenous 181 mg/kg --INVALID-LINK--

Mouse Intraperitoneal 570 mg/kg --INVALID-LINK--

Experimental Protocols
The acute oral toxicity study was likely conducted following a protocol similar to the OECD 401

guideline.

Test Species: Albino rats.

Administration: The test substance was administered by gavage to fasted animals.

Dosage: A range of doses was used to determine the lethal dose.

Observation Period: Animals were observed for mortality and clinical signs of toxicity for a

period of 14 days.

Endpoint: The LD50 value was calculated based on the number of mortalities at each dose

level.

This study was likely performed in accordance with a protocol similar to the OECD 402

guideline.

Test Species: Albino rabbits.

Administration: The test substance was applied to the shaved, intact skin of the animals

under an occlusive dressing for 24 hours.
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Dosage: A limit test at a high dose was likely performed.

Observation Period: Animals were observed for skin reactions, systemic toxicity, and

mortality for 14 days.

Endpoint: The LD50 was determined to be greater than the limit dose tested.

Repeated-Dose Toxicity
Subchronic and chronic toxicity studies have been conducted by the National Toxicology

Program (NTP).

14-Week Gavage Study (NTP TR-491)
Species: F344/N rats and B6C3F1 mice.

Administration: Methyl isoeugenol was administered by gavage in 0.5% methylcellulose, 5

days per week for 14 weeks.

Dose Levels (Rats): 0, 10, 30, 100, 300, or 1000 mg/kg body weight.

Dose Levels (Mice): 0, 10, 30, 100, 300, or 1000 mg/kg body weight.

Key Findings (Rats): Decreased final mean body weights in males (300 and 1000 mg/kg)

and all dosed female groups. Evidence of hepatocellular injury at ≥100 mg/kg.

Key Findings (Mice): Deaths occurred at 1000 mg/kg. Decreased mean body weight gains at

300 mg/kg. Increased liver weights at ≥30 mg/kg in males and at 300 mg/kg in females.[2]

Genotoxicity
Methyl isoeugenol has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

The results are summarized in the table below.

Table 2: Genotoxicity of Methyl Isoeugenol
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Assay
Test
System

Metabolic
Activation

Concentrati
on/Dose

Result Reference

Bacterial

Reverse

Mutation

(Ames Test)

S.

typhimurium

strains TA98,

TA100,

TA1535,

TA1537

With and

without S9

Up to 3333 µ

g/plate
Negative

NTP TR-

491[2]

Chromosoma

l Aberrations

Chinese

Hamster

Ovary (CHO)

cells

With and

without S9

Up to 1500

µg/mL
Negative

NTP TR-

491[2]

Sister

Chromatid

Exchanges

Chinese

Hamster

Ovary (CHO)

cells

With S9
500-1500

µg/mL
Positive

NTP TR-

491[2]

In Vivo

Micronucleus

Test

Mouse

peripheral

blood

erythrocytes

N/A

Up to 300

mg/kg (14

weeks)

Negative
NTP TR-

491[2]

Experimental Protocols
This assay was conducted according to the principles of OECD Guideline 471.

Test Strains:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used

to detect both frameshift and base-pair substitution mutations.

Metabolic Activation: The assay was performed with and without an exogenous metabolic

activation system (S9 fraction from Aroclor 1254-induced rat liver).

Procedure: The test article, bacterial strains, and S9 mix (when required) were combined and

plated on minimal glucose agar plates. After incubation, revertant colonies were counted.
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Evaluation Criteria: A positive response is defined as a dose-related increase in the number

of revertant colonies.

This study followed a protocol consistent with OECD Guideline 474.

Test Species: B6C3F1 mice.

Administration: Methyl isoeugenol was administered by gavage for 14 weeks.

Sample Collection: Peripheral blood samples were collected at the end of the study.

Analysis: Erythrocytes were analyzed for the presence of micronuclei, which are indicative of

chromosomal damage.

Evaluation Criteria: A significant increase in the frequency of micronucleated erythrocytes in

treated animals compared to controls indicates a positive result.

Carcinogenicity
The carcinogenic potential of methyl isoeugenol was evaluated in 2-year gavage studies in

rats and mice by the NTP.

Table 3: Carcinogenicity of Methyl Isoeugenol (NTP TR-491)
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Species Sex Route
Dose Levels
(mg/kg/day)

Target
Organ(s) and
Findings

F344/N Rat Male Gavage 0, 37, 75, 150

Liver: Increased

incidences of

hepatocellular

adenoma and

carcinoma.

Glandular

Stomach:

Increased

incidences of

neuroendocrine

tumors. Kidney:

Increased

incidences of

renal tubule

adenoma.

Mammary Gland:

Increased

incidences of

fibroadenoma.

Subcutaneous

Tissue:

Increased

incidences of

fibroma and

fibrosarcoma.

Malignant

Mesothelioma

F344/N Rat Female Gavage 0, 37, 75, 150 Liver: Increased

incidences of

hepatocellular

adenoma and

carcinoma.

Glandular
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Stomach:

Increased

incidences of

neuroendocrine

tumors.

B6C3F1 Mouse Male Gavage 0, 37, 75, 150

Liver: Increased

incidences of

hepatocellular

adenoma,

carcinoma, and

hepatoblastoma.

Glandular

Stomach:

Increased

incidences of

malignant

neuroendocrine

tumors.

B6C3F1 Mouse Female Gavage 0, 37, 75, 150

Liver: Increased

incidences of

hepatocellular

adenoma and

carcinoma.

Experimental Protocol: 2-Year Carcinogenicity Bioassay
The 2-year bioassays were conducted in compliance with FDA Good Laboratory Practice

Regulations.

Test Species: Male and female F344/N rats and B6C3F1 mice.

Administration: Methyl isoeugenol (in 0.5% methylcellulose) was administered by gavage, 5

days per week for 105 weeks (rats) or 104 weeks (mice).

Observations: Animals were observed twice daily for mortality and morbidity. Body weights

were recorded regularly. At the end of the study, a complete necropsy was performed, and
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tissues were examined histopathologically.

Endpoint: The incidence of neoplastic and non-neoplastic lesions was evaluated.

Reproductive and Developmental Toxicity
A developmental toxicity study of methyl isoeugenol was conducted in Sprague-Dawley rats.

Table 4: Developmental Toxicity of Methyl Isoeugenol (NTP TER97007)

Species Route
Dose Levels
(mg/kg/day)

Maternal
Toxicity

Developmental
Toxicity

Sprague-Dawley

Rat
Gavage 0, 80, 200, 500

LOAEL = 80

mg/kg/day

(increased liver

weight, aversion

to dosing).

NOAEL not

determined.

LOAEL = 500

mg/kg/day

(reduced fetal

body weight,

increased

incidence of

unossified

sternebrae).

NOAEL = 200

mg/kg/day.[1]

Experimental Protocol: Developmental Toxicity Study
This study was conducted based on established developmental toxicity testing guidelines.

Test Species: Timed-pregnant Sprague-Dawley rats.

Administration: Methyl isoeugenol was administered by gavage from gestational day 6

through 19.

Maternal Observations: Dams were monitored for clinical signs, body weight, and food and

water consumption. At termination (gestational day 20), maternal and uterine parameters

were evaluated.
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Fetal Evaluations: Fetuses were weighed and examined for external, visceral, and skeletal

malformations and variations.

Metabolism and Toxicokinetics
The metabolism of methyl isoeugenol is a key factor in its toxicity, particularly its

carcinogenicity. The primary metabolic activation pathway involves hydroxylation of the

propenyl side chain, followed by sulfation.

Metabolic Activation Pathway
The metabolic activation of methyl isoeugenol to a reactive electrophile is a critical step in its

genotoxic and carcinogenic activity. This process is initiated by cytochrome P450 (CYP450)

enzymes, which catalyze the hydroxylation of the 1'-position of the propenyl side chain to form

1'-hydroxymethylisoeugenol. This metabolite is then conjugated with sulfate by sulfotransferase

(SULT) enzymes to produce a reactive sulfate ester. This ester is unstable and can

spontaneously dissociate to form a highly reactive carbocation, which can then bind to cellular

macromolecules, including DNA, to form DNA adducts.

Methyl Isoeugenol 1'-Hydroxymethylisoeugenol

CYP450
(1'-Hydroxylation)

Sulfate EsterSulfotransferase (SULT)

Detoxification Pathways
(e.g., Glucuronidation)

Carbocation
(Reactive Electrophile)

Spontaneous
Dissociation DNA AdductsCovalent Binding

Click to download full resolution via product page

Metabolic activation pathway of methyl isoeugenol.

Experimental Workflow for In Vitro Genotoxicity Testing
The following diagram illustrates a typical workflow for assessing the genotoxicity of a

compound like methyl isoeugenol using in vitro assays such as the Ames test and

chromosomal aberration assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1219684?utm_src=pdf-body
https://www.benchchem.com/product/b1219684?utm_src=pdf-body
https://www.benchchem.com/product/b1219684?utm_src=pdf-body-img
https://www.benchchem.com/product/b1219684?utm_src=pdf-body
https://www.benchchem.com/product/b1219684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Test Compound
(Methyl Isoeugenol)

Dose Range Finding Study

Main Genotoxicity Assays

Ames Test
(Bacterial Reverse Mutation)

Chromosomal Aberration Assay
(e.g., CHO cells)

With S9 Activation Without S9 Activation With S9 Activation Without S9 Activation

Data Analysis and Interpretation

Final Report

Click to download full resolution via product page

Workflow for in vitro genotoxicity assessment.
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Conclusion
Methyl isoeugenol demonstrates a range of toxicological effects, with the most significant

being its carcinogenicity in rodents, particularly targeting the liver. The mechanism of toxicity is

linked to its metabolic activation to a reactive carbocation that can form DNA adducts. While it

shows some evidence of genotoxicity in vitro (sister chromatid exchanges), it has tested

negative in the Ames test and in an in vivo micronucleus assay. Developmental toxicity is

observed at doses that also induce maternal toxicity. The acute toxicity of methyl isoeugenol
is considered low to moderate. This comprehensive toxicological profile should be carefully

considered in any risk assessment or further research involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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